molecular formula C6H4FN3 B11778528 4-Amino-5-fluoropicolinonitrile

4-Amino-5-fluoropicolinonitrile

Cat. No.: B11778528
M. Wt: 137.11 g/mol
InChI Key: YJBQMKNZNRNCKZ-UHFFFAOYSA-N
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Description

Contextualization within Picolinonitrile Chemistry

Picolinonitriles, also known as cyanopyridines, are a class of organic compounds characterized by a pyridine (B92270) ring substituted with a nitrile (-C≡N) group. The position of the nitrile group on the pyridine ring gives rise to three isomers: 2-cyanopyridine (B140075) (picolinonitrile), 3-cyanopyridine (B1664610) (nicotinonitrile), and 4-cyanopyridine (B195900) (isonicotinonitrile). These compounds are important precursors and intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. wikipedia.orgsigmaaldrich.comchemspider.com

The chemistry of picolinonitriles is largely dictated by the interplay between the electron-withdrawing nitrile group and the pyridine ring. The nitrile group can undergo various transformations, such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. The pyridine nitrogen, with its basic lone pair of electrons, influences the reactivity of the ring towards both electrophilic and nucleophilic reagents. wikipedia.org

4-Amino-5-fluoropicolinonitrile fits into this context as a multi-substituted picolinonitrile. The presence of the amino and fluoro groups at specific positions on the pyridine ring significantly modifies the electronic properties and reactivity of the parent picolinonitrile scaffold, opening up new avenues for chemical exploration and application. The synthesis of such multi-substituted pyridines can be achieved through various methods, including transition metal-catalyzed cycloaddition reactions. rsc.org

Significance of Fluorine and Amino Substituents in Pyridine Systems for Advanced Organic Synthesis

The incorporation of fluorine atoms and amino groups into pyridine rings has profound effects on the molecule's properties and reactivity, making them highly valuable in advanced organic synthesis.

Fluorine Substituents: The introduction of fluorine, the most electronegative element, into a pyridine ring dramatically alters its electronic landscape. nih.gov This can lead to:

Enhanced Reactivity towards Nucleophilic Aromatic Substitution (SNAr): Fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. This effect is particularly pronounced in fluoropyridines, where the reaction rates for SNAr can be significantly faster compared to their chloro- or bromo-analogs. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows for the introduction of a wide range of functional groups under milder conditions. nih.govrsc.org

Modified Physicochemical Properties: Fluorine substitution can increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov These properties are highly desirable in the design of new pharmaceuticals and agrochemicals. uni-muenster.de The difluoromethyl group, for example, is of particular interest in drug research for its ability to modulate the properties of bioactive molecules. uni-muenster.de

Amino Substituents: The amino group (-NH2) is a strong electron-donating group that can influence the reactivity and basicity of the pyridine ring. quora.com Its effects include:

Increased Basicity: The amino group can donate electron density to the pyridine ring through resonance, which can increase the basicity of the ring nitrogen. quora.com However, the position of the amino group is crucial. For example, 4-aminopyridine (B3432731) is a stronger base than 2-aminopyridine. quora.com

Directing Electrophilic Aromatic Substitution: The electron-donating nature of the amino group activates the pyridine ring towards electrophilic attack and directs incoming electrophiles to specific positions.

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, which is important for molecular recognition and binding to biological targets. nih.gov

The combination of both fluorine and amino substituents in a single pyridine system, as seen in this compound, creates a molecule with a unique and complex reactivity profile, offering a versatile platform for the synthesis of novel and functionalized compounds.

Overview of Research Trajectories for Substituted Picolinonitrile Derivatives

Research into substituted picolinonitrile derivatives is a dynamic and expanding field, driven by the quest for new molecules with tailored properties for a variety of applications. Key research trajectories include:

Development of Novel Synthetic Methodologies: A significant area of research focuses on creating efficient and selective methods for the synthesis of substituted picolinonitriles. This includes the development of new catalytic systems, such as those based on cobalt, for the construction of multi-substituted pyridines. rsc.org Researchers are also exploring the use of fluorinated building blocks to introduce fluorine into heterocyclic systems under mild conditions. nih.govresearchgate.net

Medicinal Chemistry and Drug Discovery: Substituted picolinonitriles are key scaffolds in the design of new therapeutic agents. For instance, derivatives of aminopyridines are used to improve walking in adults with multiple sclerosis. chemicalbook.com Research is ongoing to explore the potential of these compounds as inhibitors of various enzymes and receptors, such as fatty acid binding proteins (FABPs). nih.gov

Materials Science: The unique electronic and photophysical properties of substituted picolinonitriles make them attractive candidates for applications in materials science. Research is exploring their use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Agrochemicals: The pyridine ring is a common feature in many commercial herbicides and insecticides. wikipedia.org Research continues to investigate new substituted picolinonitrile derivatives for their potential as more effective and environmentally benign agrochemicals.

The study of compounds like this compound and its analogs, such as 4-Amino-5-bromopicolinonitrile and 6-Amino-5-fluoropicolinonitrile, contributes to these broader research efforts by expanding the library of available building blocks and providing insights into the structure-activity relationships of substituted pyridines. bldpharm.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

4-amino-5-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,(H2,9,10)

InChI Key

YJBQMKNZNRNCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1N)F)C#N

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Amino 5 Fluoropicolinonitrile

Precursor Synthesis Routes to Substituted Picolinonitriles

The journey to 4-amino-5-fluoropicolinonitrile begins with the synthesis of appropriately substituted picolinonitrile precursors. These foundational molecules provide the essential pyridine (B92270) ring and nitrile group, upon which the desired amino and fluoro functionalities are installed.

Fluorination and Amination Approaches in Pyridine Chemistry

The introduction of fluorine and amino groups onto a pyridine ring is a critical step in forming the target molecule. These transformations often require specific and mild conditions to achieve the desired regioselectivity and avoid unwanted side reactions.

A significant advancement in this area is the direct C-H fluorination of pyridines. nih.gov One notable method employs silver(II) fluoride (B91410) (AgF₂) to selectively fluorinate the carbon-hydrogen bond adjacent to the nitrogen atom in the pyridine ring. nih.govorgsyn.org This reaction proceeds at ambient temperature and offers high selectivity, providing a direct route to 2-fluoropyridines. nih.govorgsyn.org The mechanism is believed to be inspired by classic pyridine amination reactions, highlighting a synergistic relationship between these two key functionalization strategies. nih.gov The resulting 2-fluoroheteroarenes can then undergo nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups, including amines. acs.orgnih.gov This two-step sequence of fluorination followed by amination represents a powerful strategy for accessing amino-fluorinated pyridines. acs.org

The reactivity of the pyridine ring plays a crucial role in the success of these reactions. More basic heterocycles tend to be more reactive towards fluorination with AgF₂ due to the initial coordination of the basic nitrogen to the silver catalyst. nih.gov However, pyridines with multiple electron-withdrawing groups may exhibit lower yields in fluorination reactions. acs.orgnih.gov

Nitrile Group Introduction Methodologies

The nitrile group is a versatile functional group that can be converted into various other functionalities. Its introduction into the pyridine ring can be achieved through several methods. One common approach involves the reaction of an aldehyde with ammonia (B1221849), which can lead to the formation of a pyridine derivative. numberanalytics.com Another classic method is the Bönnemann cyclization, which involves the reaction of a nitrile with an alkyne. numberanalytics.com

More contemporary methods for introducing a nitrile group include the C3-selective cyanation of pyridines. researchgate.net This can be achieved through a tandem process where an in-situ generated dihydropyridine (B1217469) reacts with a cyano electrophile. researchgate.net This method is particularly valuable for the late-stage functionalization of complex pyridine-containing molecules. researchgate.net Other strategies involve the dehydration of amides using reagents like phosphorus(V) oxide (P₄O₁₀) or the reaction of halogenoalkanes with sodium or potassium cyanide. libretexts.org Aldehydes and ketones can also be converted to hydroxynitriles through an addition reaction with hydrogen cyanide. libretexts.org

Multi-step Convergent and Linear Synthetic Pathways

The assembly of complex molecules like this compound can be approached through either linear or convergent synthetic strategies.

The choice between a linear and convergent approach for synthesizing this compound would depend on the availability of starting materials and the complexity of the chosen synthetic route. A convergent strategy might involve the synthesis of a fluorinated pyridine fragment and a separate aminonitrile fragment, which are then coupled together.

Regioselective Synthesis of this compound and Isomeric Analogs

Achieving the correct arrangement of substituents on the pyridine ring is paramount in the synthesis of this compound. Regioselectivity, the control of where chemical reactions occur on a molecule, is a key challenge.

The synthesis of fluorinated pyrimidines and pyrazoles from a β-fluoroenolate salt demonstrates a method for achieving regioselectivity. nih.govnih.gov For instance, the reaction of potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides under mild conditions yields 4-amino-5-fluoropyrimidines with high efficiency. nih.govnih.gov Similarly, reaction with substituted hydrazines can produce 5-amino-4-fluoropyrazoles, although with lower yields. nih.gov These examples highlight how the choice of reagents and reaction conditions can direct the formation of specific isomers.

The functionalization of pre-existing heterocyclic systems is another powerful tool for regioselective synthesis. For example, the Cp*Co(III)-catalyzed formal [3 + 2] cycloaddition of N-(pivaloyloxy)amides with ynamides provides a regioselective route to 5-aminooxazoles. nih.gov Such catalytic methods, by controlling the orientation of reactants, can lead to the desired isomeric product with high precision.

Catalytic Methods in the Synthesis of this compound and Related Structures

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of functionalized pyridines like this compound benefits greatly from various catalytic methods.

Heteropolyacids, such as Wells-Dawson heteropolyacids, have been employed as catalysts in Hantzsch-like multi-component condensation reactions to produce functionalized pyridines. conicet.gov.ar These reactions can be performed under solvent-free conditions, offering an environmentally friendly alternative. conicet.gov.ar Magnetically recoverable nanocatalysts are also emerging as highly active and reusable catalysts for pyridine derivative synthesis. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Pyridine Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine rings. researchgate.net These reactions, often employing palladium, nickel, or copper catalysts, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netacs.orgacs.org

Key features of these catalytic cycles typically include oxidative addition, transmetalation, and reductive elimination. youtube.com For instance, a palladium(0) catalyst can undergo oxidative addition with a pyridine halide. youtube.com This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the cross-coupled product and regenerate the active catalyst. youtube.com

The choice of ligand is crucial for the success of these reactions, as it can influence the catalyst's activity and selectivity. acs.org In some cases, simple and cost-effective additives like tert-butylamine (B42293) can act as both a base and a ligand in nickel-catalyzed photoredox reactions. acs.org These advancements in transition metal catalysis provide powerful and versatile methods for constructing the complex architecture of molecules like this compound. nih.gov

Organocatalysis and Enzyme-Mediated Transformations

The application of organocatalysis and biocatalysis in the synthesis of highly functionalized heterocyclic compounds like this compound represents a significant advancement towards greener and more efficient chemical manufacturing. These approaches offer high levels of stereoselectivity and reduce the reliance on metal-based catalysts.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of synthesizing fluorinated aminonitriles, organocatalysts can play a crucial role in the asymmetric construction of stereocenters and the formation of the core heterocyclic structure. While specific organocatalytic methods for this compound are not extensively documented, analogous transformations provide a strong basis for potential synthetic routes.

One key reaction is the Strecker reaction for the synthesis of α-aminonitriles. mdpi.com Organocatalysts, such as chiral thioureas, phosphoric acids, and amines, have been successfully employed to catalyze the three-component reaction of a ketone or aldehyde, an amine, and a cyanide source, often with high enantioselectivity. mdpi.com For the synthesis of this compound, a hypothetical organocatalytic approach could involve the condensation of a suitable fluorinated pyridine precursor bearing a ketone or aldehyde group with an amine and a cyanide source in the presence of a chiral organocatalyst.

Another relevant area is the organocatalytic fluorination of organic molecules. chimia.ch Chiral organocatalysts can direct the enantioselective addition of a fluorine atom to a substrate. While direct fluorination of a pre-formed picolinonitrile might be challenging, the use of fluorinated building blocks in organocatalyzed assembly reactions is a viable strategy. chimia.ch For instance, a chiral pyridine-based catalyst could be used in reactions like Friedel-Crafts alkylations or Diels-Alder reactions to construct the fluorinated pyridine ring with high stereocontrol. nih.gov

Table 1: Examples of Organocatalysts in Related Syntheses

Catalyst TypeReactionKey FeaturesPotential Application for this compound Synthesis
Chiral Phosphoric AcidsAsymmetric Strecker ReactionHigh enantioselectivity for α-aminonitrile formation.Asymmetric synthesis of the aminonitrile moiety on a fluorinated pyridine precursor.
Chiral ThioureasMichael Additions, Strecker ReactionsActivates electrophiles and directs nucleophilic attack.Enantioselective introduction of the amino or cyano group.
Proline and its DerivativesAldol and Mannich ReactionsVersatile and inexpensive for C-C and C-N bond formation.Construction of the substituted pyridine ring.
Helical-Chiral PyridinesVarious Asymmetric TransformationsHigh enantioselectivity in Friedel-Crafts and other reactions. nih.govAsymmetric synthesis of the fluorinated pyridine core. nih.gov

Enzyme-Mediated Transformations:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.govnih.gov For the synthesis of this compound, enzymes like transaminases are of particular interest. researchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine. researchgate.net

A potential biocatalytic route to this compound could involve a transaminase-mediated amination of a corresponding fluorinated picolinoyl precursor containing a ketone functionality. The high stereoselectivity of many transaminases could lead to the formation of an enantiomerically pure amino-substituted intermediate.

Furthermore, other enzyme classes could be explored. For instance, nitrilases could potentially be used for the direct conversion of a dinitrile precursor to the corresponding picolinonitrile, or for the hydrolysis of a nitrile group to a carboxylic acid if further functionalization is desired. The continuous discovery and engineering of enzymes are expanding the toolbox for synthetic chemists, making biocatalysis an increasingly viable option for the production of complex molecules. nih.gov

Table 2: Relevant Enzyme Classes for Potential Synthesis

Enzyme ClassReaction CatalyzedPotential Application for this compound Synthesis
Transaminases (TAs)Reductive amination of ketones/aldehydes. researchgate.netIntroduction of the amino group at the C4 position with high stereoselectivity. researchgate.net
NitrilasesHydrolysis of nitriles to carboxylic acids or amides.Selective transformation of a dinitrile precursor or modification of the final product.
HalogenasesRegio- and stereoselective installation of halogen atoms.Potential for direct fluorination of a pyridine precursor, although enzymatic fluorination is less common.
LyasesAddition of groups to double bonds.Potential for the addition of ammonia to a suitable unsaturated precursor.

Emerging Methodologies for Fluorinated Amino-Picolinonitrile Synthesis

The synthesis of fluorinated heterocyclic compounds is a dynamic field of research, with new methodologies continually being developed to improve efficiency, selectivity, and substrate scope.

One significant area of development is the use of novel fluorinated building blocks. For example, the synthesis of 4-amino-5-fluoropyrimidines has been achieved using potassium 2-cyano-2-fluoroethenolate as a versatile precursor. nih.govnih.gov This type of strategy, which avoids late-stage fluorination, could be adapted for the synthesis of this compound. A plausible approach would involve the reaction of a suitably substituted three-carbon component with this fluorinated building block to construct the pyridine ring.

Another emerging trend is the application of multicomponent reactions (MCRs) for the rapid assembly of complex molecules from simple starting materials. A three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles has been reported, involving the reaction of malononitrile, an aldehyde, and an amidine. arkat-usa.org Adapting such an MCR strategy to pyridine synthesis, potentially by using a different nitrogen-containing component, could provide a direct and atom-economical route to this compound and its derivatives.

Furthermore, advancements in C-H activation and functionalization are providing new avenues for the synthesis of substituted pyridines. A patent describes a method for producing 2-amino-4-fluoropyridine (B1287999) from 2-pyridine carboxylic acid, involving a fluorination step followed by a Hofmann rearrangement. google.com While not a direct synthesis of the target molecule, it highlights the potential of functionalizing the pyridine ring at a late stage.

Flow chemistry is also emerging as a powerful tool for the synthesis of heterocyclic compounds, offering improved safety, scalability, and reaction control. The integration of multiple reaction steps in a continuous flow system can streamline the synthesis and purification of intermediates, which is particularly advantageous when dealing with potentially hazardous reagents or unstable intermediates.

Elucidation of Reaction Mechanisms Pertaining to 4 Amino 5 Fluoropicolinonitrile

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Pyridine (B92270) Nitriles

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of picolinonitriles, the nitrile group, along with the electronegative nitrogen atom within the ring, significantly activates the pyridine core towards nucleophilic attack. wikipedia.orgwikipedia.org The reaction proceeds via a bimolecular addition-elimination mechanism. quimicaorganica.orglumenlearning.com

The initial and typically rate-determining step is the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. stackexchange.com For pyridine systems, this attack is highly regioselective, preferentially occurring at the C2 and C4 positions (ortho and para to the ring nitrogen). quimicaorganica.orgstackexchange.comyoutube.comvaia.com This selectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate, known as a Meisenheimer complex, through resonance. stackexchange.commasterorganicchemistry.com When the nucleophile attacks at the C2 or C4 position, one of the resonance structures places the negative charge directly on the nitrogen atom, which is a significant stabilizing contribution. stackexchange.comvaia.com Attack at the C3 position does not allow for this stabilization, making it kinetically and thermodynamically less favorable.

In 4-Amino-5-fluoropicolinonitrile, the fluorine atom at the C5 position and the nitrile group at the C2 position further enhance the electrophilicity of the ring. The fluorine atom, being a halogen, can act as a leaving group in SNAr reactions. The presence of the strongly electron-withdrawing nitrile group ortho to the potential site of substitution further facilitates the formation of the Meisenheimer complex. Kinetic investigations on analogous systems, such as the amination of 3,4-difluorobenzonitrile, have shown that such reactions can exhibit complex profiles, sometimes indicating a change in mechanism depending on the reaction conditions and the base used. researchgate.net

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Pyridine Nitriles

FactorInfluence on SNArMechanistic Rationale
Pyridine Nitrogen Activates the ring and directs attack to C2/C4 positions. stackexchange.comyoutube.comThe electronegative nitrogen atom withdraws electron density and stabilizes the anionic intermediate (Meisenheimer complex) via resonance. stackexchange.comvaia.com
Nitrile Group Strong electron-withdrawing group that activates the ring. wikipedia.orgwikipedia.orgEnhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.
Leaving Group The nature of the leaving group (e.g., F, Cl) affects the elimination step.While C-F bonds are strong, fluoride (B91410) is often a good leaving group in SNAr because the bond-breaking step is not rate-determining. masterorganicchemistry.com
Nucleophile The strength of the nucleophile influences the reaction rate.Stronger nucleophiles lead to faster reaction rates in the initial addition step. lumenlearning.com

Investigations into the Reactivity of the Amino Group in Pyridine Systems

The amino group in pyridine systems exhibits a rich reactivity, acting primarily as a nucleophile. Its reactivity is, however, modulated by the electronic properties of the pyridine ring and its other substituents. In this compound, the amino group is positioned at C4, a location where its electron-donating mesomeric effect can influence the ring's reactivity.

The lone pair of electrons on the nitrogen atom of the amino group can participate in various reactions:

Acylation and Alkylation: The amino group can be readily acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride and can undergo alkylation. acs.org These reactions form N-substituted aminopyridine derivatives.

Protonation and Salt Formation: The amino group, along with the pyridine ring nitrogen, can be protonated by acids to form aminopyridinium salts. acs.org Studies on 4-aminopyridine (B3432731) with halogens have shown the formation of such salts, which can then participate in forming extended networks through hydrogen bonding. acs.org

N-Oxide Formation: While less common for the exocyclic amino group itself, the pyridine nitrogen can be oxidized to an N-oxide, which in turn modifies the reactivity of all substituents. wikipedia.org

Coordination Chemistry: The amino group, in concert with the pyridine nitrogen, can act as a bidentate ligand, coordinating to metal centers. The reaction of 2-aminopyridines with ruthenium carbonyl clusters, for instance, leads to the formation of hydrido trinuclear clusters where the aminopyridinate ligand bridges the metal atoms. rsc.org

The nucleophilicity of the amino group is influenced by the electronic environment. While the amino group is inherently electron-donating, the presence of the electron-withdrawing fluorine and nitrile groups in this compound will decrease its basicity and nucleophilicity compared to unsubstituted 4-aminopyridine.

Transformations and Reactivity of the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group in organic synthesis, characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom, along with the π-system of the triple bond. nih.govresearchgate.net This allows for a wide array of chemical transformations.

Table 2: Common Transformations of the Nitrile Group

Reaction TypeReagents/ConditionsProduct Functional Group
Hydrolysis Acid or base catalysis, H₂OCarboxylic acid or Carboxamide
Reduction H₂/Catalyst (e.g., Ni, Pd), LiAlH₄, NaBH₄Primary Amine
Partial Reduction DIBAL-H followed by hydrolysisAldehyde
Addition of Organometallics Grignard reagents (R-MgX), Organolithium reagents (R-Li) followed by hydrolysisKetone
Cycloaddition Dienes, Azides, AlkynesHeterocyclic systems (e.g., Pyridines, Triazoles) nih.gov

In the context of a picolinonitrile scaffold, the nitrile group can be a key handle for constructing more complex molecules. enamine.net For example:

Hydrolysis of the nitrile in this compound would yield 4-amino-5-fluoropicolinamide (B13008351) or 4-amino-5-fluoropicolinic acid, important building blocks in medicinal chemistry.

Reduction would lead to the corresponding aminomethylpyridine, introducing a flexible linker.

The nitrile group can also participate as a radical acceptor in radical cascade reactions or as a directing group in C-H bond functionalization reactions. nih.govresearchgate.net

Cyclization and Annulation Mechanisms Involving Picolinonitrile Scaffolds

The functional groups present in this compound make it an ideal substrate for intramolecular and intermolecular cyclization and annulation reactions to form fused heterocyclic systems. The amino and nitrile groups are particularly well-suited to participate in these transformations.

One common strategy involves the reaction of the amino group with a suitable electrophile, followed by intramolecular cyclization onto the nitrile group. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine ring system.

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, are also plausible. These mechanisms often proceed through a sequence of reactions, such as Michael addition followed by an intramolecular cyclization. A study on the synthesis of fluorinated pyrimidines from a β-fluoroenolate salt and amidines demonstrates a relevant cyclization pathway. nih.gov Although the starting material is not a pyridine, the principle of cyclizing a bifunctional nucleophile (like an amidine) with a fluorinated building block is applicable. nih.gov Similarly, reactions with substituted hydrazines can yield fluorinated pyrazoles. nih.gov

Other examples from the literature, such as the silver-catalyzed (2+4) annulation of 5-alkenyl thiazolones, showcase how picolinonitrile-like structures can be involved in building complex spirocyclic systems. rsc.org Intramolecular cyclization of fluorovinamides to produce 3-aminofurans provides another example of a cyclization mechanism involving similar functionalities. nih.gov

Computational Approaches to Reaction Mechanism Prediction

Predicting the feasibility and outcome of chemical reactions is a major goal of computational chemistry. For a molecule like this compound, with multiple potential reaction sites, computational methods are invaluable for elucidating reaction mechanisms and predicting selectivity.

Several computational approaches are employed:

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to map potential energy surfaces (PES) for proposed reaction pathways. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine activation barriers and reaction thermodynamics. This helps in assessing the kinetic and thermodynamic feasibility of different competing pathways.

Heuristically-Aided Quantum Chemistry (HAQC): This approach combines quantum chemical calculations with a set of empirical rules (heuristics) about chemical reactivity. nih.govchemrxiv.org This method can efficiently explore complex reaction networks and predict plausible reaction pathways without the exhaustive computational cost of exploring the entire PES. nih.gov

Machine Learning (ML): In recent years, ML models have been developed to predict reaction outcomes, regioselectivity, and site-selectivity. rsc.org These models are trained on large datasets of known reactions and can learn the complex relationships between reactant structures and reaction products. nih.gov Such tools could be used to predict, for example, the most likely site of nucleophilic attack on the this compound ring under various conditions. uchicago.edu

These computational tools allow for the in silico screening of potential reactions, guiding synthetic chemists toward the most promising reaction conditions and helping to rationalize unexpected experimental outcomes.

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 5 Fluoropicolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentrsc.orgchemicalbook.com

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 4-Amino-5-fluoropicolinonitrile, a combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete structural assignment.

Multi-dimensional NMR Techniques (e.g., 1H, 13C, 15N, 2D-HMBC)rsc.orgchemicalbook.comresearchgate.net

A comprehensive NMR analysis would involve acquiring ¹H, ¹³C, and ¹⁵N spectra. The expected chemical shifts in the ¹H and ¹³C NMR spectra can be predicted based on the electronic environment of each nucleus. The pyridine (B92270) ring contains two protons, H-3 and H-6. The proton at the 6-position is expected to appear at a downfield chemical shift compared to the proton at the 3-position due to the deshielding effect of the adjacent nitrogen atom. The amino group protons would likely appear as a broad singlet.

In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would be found in the 115-125 ppm range, while the carbons of the pyridine ring would resonate at higher chemical shifts. The carbon atom bonded to the fluorine (C-5) would exhibit a large coupling constant in the ¹³C NMR spectrum, a characteristic feature of C-F bonds.

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity between protons and carbons that are separated by two or three bonds. google.com For instance, an HMBC experiment would show correlations between the amino protons and the carbons at positions 4 and 5, as well as between the ring protons and various carbon atoms, confirming the substitution pattern. Given the presence of three nitrogen atoms, ¹⁵N NMR spectroscopy, likely through ¹H-¹⁵N HMBC experiments, would provide definitive evidence for the nitrogen environments within the pyridine ring and the amino and nitrile groups. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Multiplicity
H-36.5 - 7.0-Doublet
H-68.0 - 8.5-Doublet
-NH₂4.0 - 6.0-Broad Singlet
C-2-145 - 155-
C-3-110 - 120-
C-4-150 - 160-
C-5-140 - 150 (with large ¹JCF)-
C-6-135 - 145-
-C≡N-115 - 125-

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Spectroscopic Analysis of Fluorine Nuclei (¹⁹F NMR)nih.govspectrabase.com

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. nih.gov Since ¹⁹F is a 100% naturally abundant spin-½ nucleus, it provides a clean and informative spectrum. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom would be influenced by its position on the electron-rich pyridine ring and the presence of the ortho-amino group. The fluorine signal would likely appear as a doublet of doublets due to coupling with the meta proton (H-6) and the ortho proton (H-3).

Mass Spectrometry (MS) for Molecular Identity and Compositional Analysisnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₄FN₃), the calculated exact mass of the protonated molecular ion [M+H]⁺ is approximately 138.0462. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million would provide strong evidence for the compound's identity and elemental composition.

Table 2: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M]⁺˙C₆H₄FN₃137.0389
[M+H]⁺C₆H₅FN₃138.0462

Note: Calculated exact masses are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. By analyzing the fragmentation pattern, the connectivity of the molecule can be inferred. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as HCN from the nitrile group or cleavage of the pyridine ring. The fragmentation pattern would serve as a fingerprint for the molecule, aiding in its identification in complex mixtures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesdergipark.org.trelsevierpure.comastrochem.orgresearchgate.netnih.govcore.ac.uk

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching vibrations of the amino group, typically in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group would give rise to a sharp band around 2220-2260 cm⁻¹. The C-F bond would have a characteristic stretching vibration in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations would also be present.

Raman spectroscopy would provide complementary information. The nitrile stretch is often strong and sharp in the Raman spectrum. The symmetric vibrations of the pyridine ring are also typically Raman active. A detailed analysis of both IR and Raman spectra would provide a comprehensive vibrational profile of the molecule. dergipark.org.trelsevierpure.comnih.gov

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Nitrile (-C≡N)C≡N Stretch2220 - 2260
Aromatic RingC=C / C=N Stretch1400 - 1600
FluoroaromaticC-F Stretch1000 - 1400
Aromatic C-HC-H Stretch3000 - 3100

Note: These are expected frequency ranges and the actual values can be influenced by the specific molecular environment and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound, which contains a substituted aminopyridine chromophore, are crucial for its detection and quantification.

UV-Vis Absorption: The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is predicted to be influenced by the π → π* and n → π* electronic transitions associated with the pyridine ring, the amino group, and the nitrile group. The presence of the amino group (an auxochrome) and the fluorine atom on the pyridine ring is expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. Typically, aminopyridines exhibit strong absorption bands in the UV region. For instance, related aminopyridine derivatives show absorption maxima around 270 nm. nih.gov The solvent environment can also influence the spectrum; polar solvents may cause shifts in the absorption bands due to solvatochromic effects.

Fluorescence Spectroscopy: Many aminopyridine derivatives are known to exhibit fluorescence. nih.gov The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are highly dependent on the molecular structure and environment. The emission is generally expected at a longer wavelength than the absorption (Stokes shift). For some aminopyridines, the fluorescence can be sensitive to pH and solvent polarity, which can alter the energy levels of the excited states. nih.gov While specific experimental fluorescence data for this compound is not readily available, related aminopyridine scaffolds have been shown to fluoresce around 480 nm when excited at approximately 390 nm. nih.gov Environmental factors, such as the presence of water in aprotic solvents, can lead to fluorescence quenching through mechanisms like hydrogen bonding or protonation in the excited state. nih.gov

Chromatographic Separation Techniques for Analysis and Purification

Chromatographic methods are essential for the separation, identification, and purification of this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity.

Reversed-Phase (RP-HPLC): This is the most common mode for separating moderately polar compounds like aminopyridines. A C18 or C8 stationary phase is typically used. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from impurities with different polarities. nih.gov Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. researchgate.nethelixchrom.com

Normal-Phase (NP-HPLC): While less common for this type of analyte, NP-HPLC using a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) and a non-polar mobile phase could be an alternative separation strategy.

Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like aminopyridines, HILIC presents a viable option. This technique uses a polar stationary phase and a mobile phase rich in organic solvent with a small amount of aqueous buffer, providing an alternative selectivity to RP-HPLC. helixchrom.com

A hypothetical HPLC method for this compound is outlined in the table below.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small aromatic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible.
Gradient 5% B to 95% B over 20 minTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 270 nmBased on the expected absorbance of the aminopyridine chromophore. nih.gov
Temperature 30 °CTo ensure reproducible retention times.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The direct analysis of this compound by GC-MS may be possible, but its polarity and potential for hydrogen bonding due to the primary amine could lead to poor peak shape and column adsorption.

To overcome these issues, derivatization is often employed to convert the polar amine into a less polar, more volatile derivative. nih.gov For example, acylation or silylation of the amino group can significantly improve its chromatographic behavior. After separation on a suitable capillary column (e.g., a DB-5MS or similar), the compound is introduced into the mass spectrometer. The resulting mass spectrum, characterized by the molecular ion peak and specific fragmentation patterns, provides structural information and a means for definitive identification. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization can be used to improve the analytical properties of this compound, such as enhancing detection sensitivity or enabling the separation of stereoisomers.

To enhance detection sensitivity in HPLC, especially for trace analysis, the primary amino group of this compound can be reacted with a fluorescent labeling reagent (a fluorophore). This pre-column or post-column derivatization yields a highly fluorescent product that can be detected with high sensitivity by a fluorescence detector. sdiarticle4.com

Common derivatization reagents for primary amines include:

ReagentAbbreviationReaction ConditionsDetection (Ex/Em in nm)Notes
o-Phthalaldehyde OPABasic pH, with a thiol (e.g., 2-mercaptoethanol)340 / 455Reagent itself is non-fluorescent; reacts quickly. sdiarticle4.comtcichemicals.com
Dansyl Chloride DNS-ClAlkaline pH, may require heating~340 / ~525Reagent is also fluorescent, requiring separation from the derivative. sdiarticle4.comthermofisher.com
Fluorescamine -Aqueous basic medium~390 / ~475Specific for primary amines; reagent is non-fluorescent. sdiarticle4.com
9-Fluorenylmethyl Chloroformate FMOC-ClBasic pH (e.g., borate (B1201080) buffer)265 / 315A widely used reagent for amino group derivatization. researchgate.net
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole NBD-FBorate buffer, 60°C470 / 530Reacts with primary and secondary amines. researchgate.net

If this compound were a chiral molecule or part of a racemic mixture, its enantiomers would need to be separated for stereospecific analysis. This is commonly achieved by reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated using standard achiral chromatography (e.g., RP-HPLC). nih.govwikipedia.org

The selection of the CDA is critical. The agent must be enantiomerically pure and react quantitatively with the amine to form stable diastereomers that are well-resolved chromatographically. nih.gov After separation, the identity of each enantiomer can be determined, and their relative amounts can be quantified. This process is fundamental in pharmaceutical development where the different enantiomers of a drug can have vastly different biological activities. wikipedia.org

Examples of Chiral Derivatization Approaches for Amines:

Reaction with Chiral Acids: Using a chiral acid like Mosher's acid or its derivatives to form diastereomeric amides.

Reaction with Chiral Isocyanates: Reagents like (R)-(-)-1-(1-Naphthyl)ethyl isocyanate form diastereomeric ureas.

Reaction with Chiral Chloroformates: Forms diastereomeric carbamates.

Formation of Diastereomeric Salts: Reacting the amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization. wikipedia.org

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Fluoropicolinonitrile

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure of 4-Amino-5-fluoropicolinonitrile. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and orbital energies. For a molecule like this compound, these calculations can elucidate the influence of the electron-withdrawing fluorine atom and the electron-donating amino group on the aromatic pyridine (B92270) ring.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key component. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For instance, in related heterocyclic compounds, the distribution of HOMO and LUMO densities reveals the most likely sites for electrophilic and nucleophilic attack, respectively. The electronic structure analysis also involves mapping the electrostatic potential (ESP) surface, which visually represents the charge distribution and helps identify regions prone to intermolecular interactions.

Density Functional Theory (DFT) Studies on Molecular Geometries and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

By minimizing the energy of the molecule with respect to the positions of its nuclei, DFT can predict key structural parameters. In studies of similar metal-amino acid complexes, specific DFT functionals like M06 and basis sets such as 6-311++G(d,p) have been shown to yield results that align well with experimental data. rsc.org For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The planarity of the pyridine ring and the orientation of the amino and nitrile substituents are critical aspects of its geometry. The stability of different potential isomers or tautomers can also be compared by calculating their relative energies.

Below is an illustrative table of what DFT calculations might predict for the optimized geometry of this compound.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation outputs for similar heterocyclic molecules.

Parameter Atom(s) Involved Predicted Value
Bond Lengths
C-F 1.35 Å
C-NH₂ 1.37 Å
C≡N 1.15 Å
C-C (ring) 1.39 - 1.41 Å
C-N (ring) 1.33 - 1.34 Å
Bond Angles
F-C-C 118.5°
H₂N-C-C 121.0°
C-C≡N 178.5°
Dihedral Angles

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, DFT calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For example, in a study on a related quinoline (B57606) derivative, C-F stretching vibrations and NH₂ deformation modes were successfully assigned by comparing experimental spectra with values predicted by DFT calculations. dergipark.org.tr Similarly, for this compound, one could predict the characteristic frequencies for the C≡N stretch, C-F stretch, and N-H vibrations.

NMR chemical shifts (¹H, ¹³C, ¹⁹F) can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr These predictions are invaluable for assigning peaks in experimental NMR spectra.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, this is crucial, but even for a relatively rigid structure like this compound, the orientation of the amino group's hydrogen atoms can be explored. The strong inductive effect of fluorine can influence the conformational preferences of adjacent groups. nih.gov Studies on fluorinated amino acids have shown how computational analysis can reveal pH-dependent conformational equilibria in solution. researchgate.netunimi.it

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation outputs for similar heterocyclic molecules.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H stretch (asymmetric) 3510 Stretching of amino group
N-H stretch (symmetric) 3405 Stretching of amino group
C≡N stretch 2235 Stretching of nitrile group
C=C/C=N stretch (ring) 1620 - 1450 Aromatic ring vibrations
N-H bend 1595 Scissoring of amino group

Computational Prediction of Reactivity and Selectivity Profiles

Theoretical chemistry provides powerful tools to predict how and where a molecule is likely to react. For this compound, computational models can generate reactivity and selectivity profiles that are crucial for designing synthetic pathways or understanding its potential biological interactions.

Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule. These indices pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. The electrostatic potential map, mentioned earlier, also highlights electron-rich (negative potential, likely to react with electrophiles) and electron-poor (positive potential, likely to react with nucleophiles) regions.

In medicinal chemistry, understanding selectivity is paramount. For instance, studies on kinase inhibitors have shown that minor structural changes, such as substituting a methyl group for a trifluoromethyl group, can drastically alter selectivity for different protein targets. cardiff.ac.uk Computational docking and free energy calculations can be used to predict the binding affinity and selectivity of this compound towards a specific biological target, comparing it to other related molecules. rsc.org This allows for a rational, structure-based design of more selective compounds. cardiff.ac.uk

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. youtube.com MD simulations provide a dynamic view of this compound, allowing for a thorough exploration of its conformational space, especially in a solvent environment or when interacting with a biological macromolecule.

An MD simulation begins with an initial structure, often from a DFT optimization, and then calculates the forces on each atom and how those forces affect their motion over short time steps (femtoseconds). youtube.com Aggregating these steps reveals the molecule's dynamic behavior. This is particularly useful for understanding how the molecule might change its shape to bind to a receptor. In studies of various inhibitors, MD simulations have been used to evaluate the stability of ligand-protein interactions and to understand the functional consequences of these interactions. nih.gov For this compound, MD could be used to explore its flexibility, its interactions with water molecules, and the stability of its binding pose within a hypothetical protein active site. nih.gov

Cheminformatics Approaches for Structure-Reactivity Relationship Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. One of its key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models.

A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity or a specific chemical property. nih.gov To build a QSAR model for a class of compounds including this compound, one would first calculate a set of numerical descriptors for each molecule. These descriptors can encode various aspects of the structure, such as size, shape, lipophilicity (e.g., XLogP3), and electronic properties. nih.gov Then, using statistical methods like Multiple Linear Regression (MLR), a model is created that correlates these descriptors with observed activity. nih.gov

Such models can then be used to predict the activity of new, unsynthesized compounds. Docking-guided 3D-QSAR analyses on related compound series, like 4-aminoquinolines, have been used to identify the key molecular determinants for inhibitor binding. ugm.ac.id For this compound, a QSAR study could help predict its potential efficacy based on its structural features and compare it to other synthesized or proposed analogs. nih.gov

Table 3: Illustrative Molecular Descriptors for QSAR Analysis This table lists computed descriptors for this compound from PubChem nih.gov and other typical QSAR descriptors.

Descriptor Value / Type Significance
Molecular Weight 137.11 g/mol Size of the molecule
XLogP3 0.3 Lipophilicity (oil/water partition)
Hydrogen Bond Donors 1 (the -NH₂ group) Potential for H-bond interactions
Hydrogen Bond Acceptors 3 (the ring N, nitrile N, F) Potential for H-bond interactions
Polar Surface Area 62.7 Ų Related to membrane permeability

Chemical Transformations and Derivatization Chemistry of 4 Amino 5 Fluoropicolinonitrile

Reactions at the Amino Group

The 4-amino group of 4-amino-5-fluoropicolinonitrile is a key handle for derivatization, enabling the introduction of a variety of substituents through several classical reactions.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide array of functional groups and for the synthesis of biologically active compounds.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl chains, which can modulate the lipophilicity and steric properties of the molecule.

Diazotization: The amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, including Sandmeyer-type reactions to introduce a range of substituents like halogens, cyano, or hydroxyl groups.

Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines. These reactions are often reversible and can be used to introduce larger, more complex substituents or to form heterocyclic rings.

Reactions at the Nitrile Functionality

The nitrile group at the 2-position of the pyridine (B92270) ring is another key site for chemical modification, offering pathways to several important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. The controlled partial hydrolysis to the amide is a particularly useful transformation in medicinal chemistry for generating picolinamide (B142947) derivatives.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a route to aminomethylpyridine derivatives, which are valuable building blocks in drug discovery.

Addition Reactions: The nitrile group can undergo addition reactions with various nucleophiles. For instance, organometallic reagents like Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Reactivity of the Fluorine Substituent

The fluorine atom at the 5-position significantly influences the reactivity of the pyridine ring, primarily through its strong electron-withdrawing inductive effect. This makes the ring more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups like the nitrile. acs.org This allows for the displacement of the fluorine by a variety of nucleophiles, including alkoxides, thiolates, and amines, to introduce a wide range of functional groups at the 5-position. The reactivity of fluoropyridines in SNAr reactions can be higher than that of their chloro-analogues, often allowing for milder reaction conditions. acs.org

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While the fluorine atom itself is not typically displaced in these reactions, the pyridine ring can be functionalized at other positions if a suitable leaving group (e.g., a halide) is present. However, the inherent reactivity of the C-F bond can be exploited under specific conditions.

Suzuki Coupling: If a bromo or iodo substituent is introduced onto the pyridine ring, Suzuki coupling with boronic acids or esters can be used to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Similarly, the introduction of a halide allows for Buchwald-Hartwig amination reactions to form C-N bonds, providing access to a wide range of substituted aminopyridines.

Strategies for Further Functionalization and Molecular Diversification

The combination of the reactions described above allows for a multitude of strategies for the further functionalization and diversification of the this compound scaffold. A sequential and strategic application of these transformations can lead to the synthesis of complex molecules with tailored properties. For example, a synthetic route could involve initial acylation of the amino group, followed by nucleophilic substitution of the fluorine atom, and finally, hydrolysis of the nitrile to an amide. This modular approach allows for the rapid generation of compound libraries for screening in drug discovery and materials science.

Stereoselective Transformations and Chiral Synthesis

While this compound itself is achiral, it can be a valuable starting material for the synthesis of chiral molecules.

Introduction of Chiral Centers: Chiral centers can be introduced by reacting the molecule with chiral reagents or by employing chiral catalysts in subsequent transformations. For instance, the reduction of a ketone formed from the nitrile group could be performed asymmetrically to yield a chiral alcohol.

Diastereoselective Reactions: If a chiral center is already present in a substituent introduced through one of the derivatization reactions, subsequent reactions on the pyridine core can proceed with diastereoselectivity, allowing for the control of the relative stereochemistry of multiple chiral centers.

4 Amino 5 Fluoropicolinonitrile As a Key Building Block in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Scaffolds and Ring Systems

4-Amino-5-fluoropicolinonitrile is a highly versatile building block in heterocyclic chemistry. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile group, and a fluorine atom on a pyridine (B92270) ring allows for a diverse range of chemical transformations to construct complex scaffolds.

Picolinate (B1231196) Derivatives

The nitrile functionality of this compound serves as a precursor to picolinic acid and its derivatives. Through hydrolysis, typically under acidic or basic conditions, the cyano group can be converted into a carboxylic acid. This subsequent 4-amino-5-fluoropicolinic acid can then be esterified to produce various picolinate esters. This pathway is crucial for creating molecules with specific biological activities. For instance, this chemistry has been applied in the development of herbicidal compounds, where the picolinate structure is a key component. The synthesis of 4-amino-5-fluoro-3-chloro-6-(substituted)picolinates has been a subject of patent literature, highlighting their commercial importance in agrochemistry. anu.edu.au

Fluorinated Pyrimidine and Pyrazole (B372694) Derivatives

The vicinal amino and cyano groups on the pyridine ring are perfectly positioned for cyclocondensation reactions to form fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. By reacting this compound with reagents like formamide, guanidine, or amidines, a second six-membered ring can be annulated onto the pyridine core. This approach leads to the formation of 4-aminopyrido[2,3-d]pyrimidin-5(6H)-one and related structures, which are analogs of purines and pteridines and often exhibit significant biological activity. Nucleoside analogs of pyrido[2,3-d]pyrimidines, synthesized from related precursors, have shown potent cytotoxicity against cancer cell lines. nih.gov

Furthermore, this building block is instrumental in synthesizing molecules containing pyrazole moieties. Research has demonstrated the design and synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which show significant herbicidal activity. nih.gov In these syntheses, the pyrazole ring is typically constructed and then coupled to the picolinate core, showcasing the modularity that the original building block affords. The synthesis often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, which is then linked to the pyridine scaffold.

The general synthesis of fluorinated pyrimidines and pyrazoles often relies on versatile fluorinated building blocks, establishing a clear precedent for the utility of compounds like this compound in generating these important classes of heterocycles. nih.gov

Quinolines and Related Annulated Systems

The amino group of this compound can participate in cyclization reactions to form quinoline-like structures. A classic method for this transformation is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). While the picolinonitrile itself lacks a ketone adjacent to the amino group, it can be chemically modified or used in multi-component reactions that result in fused quinoline (B57606) systems.

For example, the amino group and the adjacent C-3 position of the pyridine ring can react with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound under acidic or thermal conditions to construct a new six-membered ring, resulting in aza-analogs of quinolines known as naphthyridines. The development of synthetic methods for quinoline derivatives is a continuous area of interest for organic and medicinal chemists due to their prevalence in bioactive compounds. The incorporation of a fluorinated pyridine moiety into a 4-aminoquinoline (B48711) structure has been explored to generate hybrid molecules with potential antibacterial activity.

Preparation of Diverse Chemical Libraries and Analogs

The strategic placement of reactive functional groups makes this compound an ideal scaffold for combinatorial chemistry and the generation of diverse chemical libraries. The reactivity of the amino, cyano, and fluoro groups allows for systematic modification and the introduction of a wide array of substituents.

Amino Group Modification : The 4-amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains. This is exemplified in the synthesis of pyridazinone-based inhibitors where amino groups are acylated to explore structure-activity relationships (SAR).

Nitrile Group Transformation : The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or reacted with nucleophiles like organometallics to form ketones, each providing a new branch of chemical diversity.

Fluorine Atom : While typically less reactive, the fluorine atom can influence the electronic properties and metabolic stability of the molecule and can be substituted under specific nucleophilic aromatic substitution (SNAr) conditions.

This multi-faceted reactivity enables the creation of large libraries of analogs from a single, readily accessible starting material. Such libraries are invaluable for screening programs in drug discovery and agrochemical research, allowing for the rapid identification of lead compounds and the optimization of their biological activity. nih.gov

Utilization in the Construction of Macrocyclic Structures

The 2-cyanopyridine (B140075) moiety within this compound is a valuable functional group for the synthesis of macrocycles. A notable strategy involves the biocompatible condensation reaction between a 2-cyanopyridine and an N-terminal cysteine residue in a peptide chain. nih.gov This reaction proceeds spontaneously in aqueous solution at neutral pH, where the cysteine's thiol group attacks the nitrile carbon, leading to an intramolecular cyclization and the formation of a stable dihydrothiazole (thiazoline) linkage. nih.gov

This method allows this compound to act as a key component in forming peptide-based macrocycles. A peptide chain can be first attached to the 4-amino group of the molecule. A cysteine residue strategically placed at the N-terminus of this peptide can then react with the nitrile group to close the ring, generating a constrained macrocyclic structure. This approach is highly efficient and orthogonal to other proteinogenic amino acids, making it a powerful tool for creating libraries of macrocyclic peptides for drug discovery. nih.govnih.gov

Synthetic Routes to Complex Molecules with Biologically Relevant Frameworks

This compound provides an efficient entry point for the synthesis of complex molecules that possess important biological functions. Its utility is particularly evident in the construction of frameworks for pharmaceuticals and agrochemicals.

For example, it is a key precursor for a class of synthetic auxin herbicides. The synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids demonstrates a multi-step synthesis starting from a picolinonitrile core to arrive at a complex, highly substituted molecule with potent herbicidal activity against various weeds. nih.gov

In medicinal chemistry, the related pyrido[2,3-d]pyrimidine (B1209978) framework, accessible from 2-amino-3-cyanopyridine (B104079) precursors, is central to many biologically active compounds. The synthesis of nucleoside analogs based on this scaffold has yielded potent inhibitors of cancer cell proliferation. nih.gov For instance, 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine was identified as a powerful proliferation inhibitor, showcasing the successful transformation of a simple heterocyclic building block into a complex, biologically active nucleoside analog. nih.gov These examples underscore the strategic value of this compound in constructing intricate molecules with tailored biological functions.

Green Chemistry Principles in the Synthesis and Application of 4 Amino 5 Fluoropicolinonitrile

Development of Environmentally Benign Synthetic Routes

For instance, a simple and environmentally friendly protocol for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been developed. ncl.res.inresearchgate.net This method involves a three-component condensation of an aldehyde, malononitrile, and a thiol at room temperature, which avoids harsh conditions and complex work-ups. ncl.res.inresearchgate.net Similarly, the synthesis of fluorinated pyrimidines has been achieved under mild conditions using a fluoroenolate salt, providing a short and efficient route to these valuable compounds. nih.gov These approaches, which emphasize step economy and mild conditions, serve as excellent models for designing greener syntheses of 4-Amino-5-fluoropicolinonitrile.

Key Features of Environmentally Benign Routes for Related Compounds:

Feature Description Benefit Relevant Compounds
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel. Reduces solvent waste, energy consumption, and purification steps. 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines ncl.res.inresearchgate.net
Mild Reaction Conditions Reactions are conducted at ambient temperature and pressure. Enhances safety, reduces energy costs, and minimizes side reactions. Fluorinated pyrimidines nih.gov

| Use of Safer Building Blocks | Employing less hazardous starting materials to build the target molecule. nih.gov | Reduces toxicity risks for chemists and minimizes environmental pollution. | Fluorinated pyrimidines and pyrazoles nih.gov |

Catalyst Design and Recyclability in this compound Chemistry

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies and higher selectivity, which reduces energy consumption and unwanted byproducts. The design of efficient and, crucially, recyclable catalysts is a major focus. While specific catalysts for this compound are proprietary, research on analogous compounds highlights promising directions.

A study on the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilized pyridine-2-carboxylic acid (P2CA) as a recyclable organocatalyst. nih.gov The catalyst was effective in a water-ethanol mixture and could be recovered and reused for multiple cycles with only a slight decrease in activity, demonstrating a sustainable approach. nih.gov In another example, a magnetic nanocatalyst (FeTiO3) was used for the synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions, allowing for easy separation and recycling of the catalyst using an external magnet. ajgreenchem.com These innovations in catalyst design showcase the potential for developing robust and reusable catalytic systems for the synthesis of picolinonitrile derivatives.

Table of Recyclable Catalysts in Related Syntheses:

Catalyst Target Product Reaction Medium Recyclability Key Advantage
Pyridine-2-carboxylic acid (P2CA) 2-amino-4H-chromene-3-carbonitriles Water:EtOH (1:1) Reused for 5 cycles with high yield nih.gov Metal-free, biodegradable, and cost-effective. nih.gov
Ilmenite (FeTiO3) Nanoparticles 2-amino-4H-chromene derivatives Solvent-free Reused for 6 cycles with no significant activity loss ajgreenchem.com Easily recoverable via magnetic separation, high efficiency. ajgreenchem.com

Solvent Minimization and Alternative Reaction Media

Traditional organic synthesis often relies on large quantities of volatile and often toxic organic solvents. Green chemistry promotes the reduction of solvent use or the replacement of hazardous solvents with more benign alternatives.

Solvent-free reactions represent the ideal scenario. The synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines has been successfully achieved under solvent- and catalyst-free conditions, highlighting the potential for waste reduction at the source. rsc.org This method offers operational simplicity and high yields without the need for chromatographic purification. rsc.org

When a solvent is necessary, water is an excellent green choice due to its non-toxicity, availability, and safety. The synthesis of various pyrimidinecarbonitriles has been effectively carried out in water, demonstrating the feasibility of aqueous media for constructing complex heterocyclic systems. nih.gov Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as promising green reaction media. nih.govresearchgate.net An amino acid-based DES has been used as a recyclable catalyst and solvent for the synthesis of chromenopyrimidines, offering a non-toxic and biodegradable alternative to conventional solvents. nih.govresearchgate.net

Comparison of Reaction Media in Green Synthesis:

Reaction Medium Advantages Disadvantages Example Application
Solvent-Free Eliminates solvent waste, simplifies work-up, often higher reaction rates. Reactant mobility can be limited; may require higher temperatures. Synthesis of 5-amino-1,2,4-triazines rsc.org
Water Non-toxic, non-flammable, inexpensive, environmentally safe. Poor solubility for many organic compounds; requires energy for removal. Synthesis of fluorinated aminopyrazoles nih.gov
Water/Ethanol Mixture Improved solubility for organic reactants, greener than pure organic solvents. Still uses an organic solvent component; requires separation. Synthesis of 2-amino-4H-chromene-3-carbonitriles nih.gov

| Deep Eutectic Solvents (DES) | Low toxicity, biodegradable, recyclable, can act as a catalyst. | Can be viscous; substrate solubility may vary. | Synthesis of chromenopyrimidines nih.govresearchgate.net |

Energy-Efficient Synthetic Methods (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is a critical aspect of green chemistry. Energy-efficient methods like microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields.

The synthesis of N-arylheterocyclic substituted-4-aminoquinazolines provides a stark comparison: a classical heating method required 12 hours of reflux, whereas microwave irradiation achieved higher yields in just 20 minutes. nih.gov Similarly, the synthesis of various acetamide (B32628) derivatives was accelerated using microwave technology, which facilitates the rapid formation of C-N bonds under mild conditions. nih.gov This efficiency is attributed to the direct and rapid heating of the solvent and reactants by microwave energy, which can lead to different reaction selectivities and outcomes compared to conventional heating. researchgate.net The application of microwave-assisted synthesis is a proven strategy for improving the energy efficiency of reactions involving heterocyclic compounds and holds significant promise for the production of this compound.

Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles:

Compound Type Method Reaction Time Yield Reference
N-Aryl-4-aminoquinazolines Conventional (Reflux) 12 hours 31-45% nih.gov
N-Aryl-4-aminoquinazolines Microwave (60W) 20 minutes 78-92% nih.gov
4'-Bromochalcone Conventional (Stirring) Not specified (longer) 94.61% uns.ac.id

Atom Economy and Process Intensification Studies

Atom economy is a core green chemistry metric that evaluates how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process. Syntheses with high atom economy, such as addition and rearrangement reactions, are inherently greener. Multi-component reactions often exhibit high atom economy as most atoms from the reactants are utilized in the product. rsc.org For example, the development of a solvent-free synthesis for 5-amino-1,2,4-triazines was designed according to the principles of atom economy, resulting in a low E-factor (Environmental factor), which measures the amount of waste generated per unit of product. rsc.org

Process intensification involves developing novel equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. While specific process intensification studies for this compound are not public, the principles are highly relevant for its industrial-scale production. This could involve transitioning from batch reactors to continuous flow reactors, which offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, in-line purification. Such advancements would lead to a more sustainable and cost-effective manufacturing process for this important chemical intermediate.

Future Research Directions and Emerging Paradigms for 4 Amino 5 Fluoropicolinonitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers a paradigm shift from traditional batch processing, enabling more efficient, scalable, and safer chemical production. For 4-Amino-5-fluoropicolinonitrile, these technologies could be particularly advantageous.

Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when dealing with potentially reactive fluorinated compounds. The high surface-area-to-volume ratio in these reactors facilitates rapid heat exchange, minimizing the risk of thermal runaways and improving reaction selectivity. The synthesis of related heterocyclic compounds has demonstrated the benefits of this approach, and similar principles can be applied to the production of this compound.

Automated synthesis platforms, on the other hand, can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. This not only accelerates the research and development cycle but also allows for the rapid generation of a library of derivatives based on the this compound scaffold. By systematically varying reagents and reaction conditions, these platforms can efficiently map the chemical space around the core molecule, leading to the discovery of new compounds with optimized properties.

ParameterBatch ChemistryFlow Chemistry
Scalability ChallengingStraightforward
Safety Higher risk of thermal runawayEnhanced safety due to better heat and mass transfer
Control LimitedPrecise control over reaction parameters
Reproducibility VariableHigh
Footprint LargeCompact

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The confluence of machine learning (ML) and artificial intelligence (AI) with chemistry is revolutionizing how chemical reactions are designed and optimized. For a molecule like this compound, these computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.

By training ML models on vast datasets of known chemical reactions, it is possible to predict the most likely products of a reaction involving this compound, even if the specific reaction has never been performed. This predictive power can save significant time and resources by avoiding unpromising experiments.

Furthermore, AI algorithms can be employed to optimize reaction conditions to maximize yield and minimize byproducts. These algorithms can explore a multi-dimensional parameter space (e.g., temperature, catalyst loading, solvent) more efficiently than traditional one-variable-at-a-time approaches. The application of such techniques to the synthesis of complex molecules has already shown great promise.

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique and powerful methods for chemical synthesis that are often milder and more selective than traditional thermal methods. These "green" chemistry approaches could open up new avenues for the functionalization of this compound.

Photochemical reactions, initiated by light, can generate highly reactive intermediates that can participate in transformations that are otherwise difficult to achieve. For instance, light-mediated reactions could be used to introduce novel functional groups onto the pyridine (B92270) ring of this compound.

Electrochemical synthesis, which uses an electric current to drive chemical reactions, provides another level of control over reactivity. By tuning the applied potential, it is possible to selectively oxidize or reduce specific functional groups within a molecule. This could be particularly useful for the controlled modification of the this compound structure. The synthesis of various heterocyclic compounds has benefited from these advanced techniques.

Design of Novel Catalytic Systems for Specific Transformations

The development of novel catalysts is a cornerstone of modern chemical synthesis. For this compound, the design of catalysts that can selectively functionalize specific positions on the molecule would be a significant area of research.

Given the electronic properties of the fluorinated pyridine ring, developing catalysts for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-H or C-F bonds could enable the introduction of a wide range of substituents. Research into the synthesis of complex fluorine-containing amino acids has highlighted the utility of such catalytic methods. nih.gov

Furthermore, the design of chiral catalysts could allow for the enantioselective synthesis of derivatives of this compound, which is of paramount importance in medicinal chemistry and materials science.

Expanding the Scope of Structural Diversification via Functionalization

The ultimate goal of developing new synthetic methodologies for this compound is to expand the library of its derivatives for various applications. The functionalization of the core structure is key to tuning its chemical and physical properties.

The amino and nitrile groups, along with the fluorine atom and the pyridine ring itself, all represent potential sites for modification. For example, the amino group can be acylated, alkylated, or used as a directing group for further reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for diversification. The reactivity of related aminopyridines with halogens suggests potential pathways for further substitution on the ring. acs.org

A systematic exploration of these functionalization reactions, guided by the advanced synthetic and computational tools discussed above, will be crucial in unlocking the full potential of this compound and its derivatives. The synthesis of various aminopyrimidine derivatives has shown the potential for creating diverse molecular libraries. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-amino-5-fluoropicolinonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A non-pyridine-based synthesis route avoids expensive fluorinating agents. For example, copper(I) iodide (0.3 equivalents) with potassium phosphate and potassium iodide in anhydrous acetonitrile facilitates cyclization and fluorination. Heating to 80°C in acidic conditions (e.g., 0.1 M H₂SO₄) can yield intermediates like 4-amino-3-chloro-6-(substituted)picolinaldehyde . Optimize solvent purity (anhydrous acetonitrile preferred) and stoichiometric ratios to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₇H₅FN₃). NMR (¹H/¹³C/¹⁹F) identifies substituent positions and fluorination efficacy. For purity, HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm is recommended. Melting point analysis (e.g., ~177–182°C for analogs) can indicate crystallinity .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : Store at –20°C in sealed, moisture-free containers to prevent hydrolysis of the nitrile group. Avoid exposure to light and oxygen, as amino groups may oxidize. Under inert atmospheres (N₂/Ar), stability exceeds 12 months. Monitor via periodic TLC or HPLC to detect degradation .

Q. What are the primary research applications of this compound in medicinal or agrochemical contexts?

  • Methodological Answer : The compound serves as a precursor for pyridine-based pharmacophores. For example, its nitrile group enables cross-coupling reactions to generate heterocycles for kinase inhibitors. In agrochemistry, fluorinated picolinates derived from it show herbicidal activity via auxin mimicry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity across synthetic protocols?

  • Methodological Answer : Systematic DOE (Design of Experiments) testing variables (catalyst loading, solvent polarity, temperature) identifies critical factors. For instance, excess 3,3-diethoxyprop-1-yne improves cyclization efficiency but may increase byproducts. Use LC-MS to trace impurities and adjust quenching/purification steps .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Docking studies (AutoDock Vina) assess binding affinity with biological targets (e.g., enzymes). Compare with fluoroaniline isomers to validate electronic effects .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd-BINAP complexes) can induce stereochemistry at the amino group. Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica) separates enantiomers. Monitor enantiomeric excess (ee) using chiral HPLC .

Q. How can toxicity and environmental impact be assessed during handling and disposal?

  • Methodological Answer : Follow OECD 423 guidelines for acute oral toxicity testing in rodents. For environmental safety, perform biodegradation assays (OECD 301F) and EC₅₀ tests on Daphnia magna. Neutralize waste with 10% NaOH before incineration. Always use PPE (gloves, respirators) during synthesis .

Key Research Gaps and Future Directions

  • Investigate the compound’s potential as a fluorinated building block in PET radiotracers.
  • Study solvent-free mechanochemical synthesis to improve sustainability.
  • Explore metabolic pathways using in vitro hepatocyte models to assess druglikeness.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.